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molecular formula C11H9Cl2N3 B8633424 2,4-Dichloro-6-(2,4-dimethylphenyl)-1,3,5-triazine CAS No. 91064-30-1

2,4-Dichloro-6-(2,4-dimethylphenyl)-1,3,5-triazine

Cat. No. B8633424
M. Wt: 254.11 g/mol
InChI Key: WRIMZJKTCIIDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05438138

Procedure details

17.0 g (0.70 mol) of iodine-activated magnesium turnings in 25 ml of anhydrous THF are heated briefly to 60° C. Then 154.9 g (0.70 mol) of 4-bromo-m-xylene (in c. 90% purity) and 155 ml of THF are added dropwise over 30 min and the mixture is heated for 2 hours to reflux. After cooling, the Grignard solution is added over 1.5 hours to a mixture of 43.0 g (0.233 mol) of cyanuric chloride and 150 ml of THF, while keeping the temperature of the mixture in the range from 0° to 10° C. The mixture is then diluted with 210 ml of toluene, the resultant suspension is poured into 220 g of 12% aqueous HCl, the organic phase is separated, washed with a total amount of 280 g of water and concentrated. The resultant material is recrystallised from 2-butanol, giving the title compound with a melting point of 135.5°-137° C. in a yield of 79.8%.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
154.9 g
Type
reactant
Reaction Step Two
Name
Quantity
155 mL
Type
solvent
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
220 g
Type
reactant
Reaction Step Four
Quantity
210 mL
Type
solvent
Reaction Step Five
Yield
79.8%

Identifiers

REACTION_CXSMILES
II.Br[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[CH3:11].[N:12]1[C:19]([Cl:20])=[N:18][C:16](Cl)=[N:15][C:13]=1[Cl:14].Cl>C1COCC1.C1(C)C=CC=CC=1>[Cl:14][C:13]1[N:12]=[C:19]([Cl:20])[N:18]=[C:16]([C:4]2[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=2[CH3:11])[N:15]=1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
II
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
154.9 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C)C
Name
Quantity
155 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
43 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
220 g
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
210 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
from 0° to 10° C
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
WASH
Type
WASH
Details
washed with a total amount of 280 g of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resultant material is recrystallised from 2-butanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)C1=C(C=C(C=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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